molecular formula C17H12N2O9S2 B3059476 3-[2-(4-Formylphenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid CAS No. 25317-06-0

3-[2-(4-Formylphenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid

Cat. No.: B3059476
CAS No.: 25317-06-0
M. Wt: 452.4 g/mol
InChI Key: BXGFPMHXFNPUKK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a formyl group, a hydrazinylidene group, a hydroxy group, an oxo group, and two sulfonic acid groups. These functional groups suggest that the compound may have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The exact structure would depend on the specific arrangement of these groups in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of sulfonic acid groups suggests that it would be highly polar and likely soluble in water .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related dihydronaphthalene derivatives have been extensively studied. Baumbach et al. (1991) synthesized several 2-diazo-1-oxo-1,2-dihydronaphthalenes through reactions of selected hydroxy compounds, leading to various final products depending on substitution positions, characterized by mass, UV, IR, and NMR spectroscopy (Baumbach, Bendig, Nagel, & Lubsky, 1991). Similarly, Jefford et al. (1984) explored the acid-catalyzed cleavage of 1,4-dimethyl-1,4-dihydronaphthalene-1,4-endoperoxide, yielding various methyl derivatives of 1-methylnaphthalene, which were characterized using different analytical techniques (Jefford, Rossier, Kohmoto, & Boukouvalas, 1984).

Photolysis and Thermolysis

The study by Baumbach et al. also delved into the photolysis and thermolysis of synthesized compounds, demonstrating that the nature of the final products varies with the position of substitution. This research provides insight into the stability and reactivity of such compounds under different conditions (Baumbach, Bendig, Nagel, & Lubsky, 1991).

Advanced Oxidation Processes

Pálfi, Wojnárovits, and Takács (2011) investigated the degradation mechanisms of sulfanilic acid azochromotrop (SPADNS) and its related compounds in advanced oxidation processes, shedding light on the interactions with hydroxyl radicals and hydrated electrons. This study provides valuable information on the environmental fate and degradation pathways of related azo dyes in aqueous solutions (Pálfi, Wojnárovits, & Takács, 2011).

Azo and Hydrazone Tautomers

Lyčka (2017) focused on the characterization of azo and hydrazone tautomers of related compounds, utilizing NMR spectroscopy to analyze their structures and tautomerism. This research contributes to the understanding of the chemical behavior and structural dynamics of azo and hydrazone derivatives (Lyčka, 2017).

Environmental Impact and Degradation

Kudlich, Hetheridge, Knackmuss, and Stolz (1999) examined the autoxidation reactions of mono- and disulfonated naphthalene derivatives under aerobic conditions, providing insights into the environmental impact and aerobic degradation pathways of compounds derived from azo dye reduction (Kudlich, Hetheridge, Knackmuss, & Stolz, 1999).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological systems .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be interesting to explore its reactivity, potential uses in synthesis, or biological activity .

Properties

IUPAC Name

3-[(4-formylphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O9S2/c20-8-9-1-3-11(4-2-9)18-19-16-14(30(26,27)28)6-10-5-12(29(23,24)25)7-13(21)15(10)17(16)22/h1-8,21-22H,(H,23,24,25)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGFPMHXFNPUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425557
Record name 3-[2-(4-Formylphenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25317-06-0
Record name 3-[2-(4-Formylphenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25317-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(4-Formylphenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(4-Formylphenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid
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3-[2-(4-Formylphenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid

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